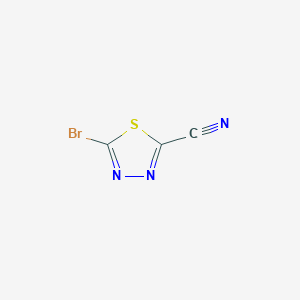
5-Bromo-1,3,4-thiadiazole-2-carbonitrile
概要
説明
5-Bromo-1,3,4-thiadiazole-2-carbonitrile is a chemical compound with the CAS Number: 916889-37-7 . It has a molecular weight of 190.02 and its IUPAC name is this compound . The compound is stored at a temperature of 4 degrees Celsius and is in the form of a powder .
Synthesis Analysis
The synthesis of this compound and its derivatives is a topic of ongoing research . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .Molecular Structure Analysis
The InChI code for this compound is 1S/C3BrN3S/c4-3-7-6-2 (1-5)8-3 . The InChI key is OIQMOCBYXIIUPS-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a powder . and is stored at a temperature of 4 degrees Celsius .科学的研究の応用
Chemical Synthesis and Pharmacological Activities
5-Bromo-1,3,4-thiadiazole-2-carbonitrile and its derivatives have been explored extensively in chemical synthesis. For instance, 5-substituted 2-amino-1,3,4-thiadiazoles can be transformed into 2-bromo derivatives, leading to compounds with notable antihistaminic, anticholinergic, and norepinephrine-potentiating activities (Lalezari et al., 1975).
Anticancer Properties
Research has shown that 5-bromo derivatives of 1,3,4-thiadiazole, such as 5-bromo-6-(4-chlorophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole, demonstrate significant anticancer activity, particularly against leukemic cancer cell lines (Noolvi et al., 2011).
Material Science and Photodynamic Therapy
In material science, this compound derivatives have been used in synthesizing zinc phthalocyanines with high singlet oxygen quantum yields. These compounds are significant for photodynamic therapy applications in cancer treatment due to their excellent fluorescence properties and high photodegradation quantum yields (Pişkin et al., 2020).
Corrosion Inhibition
Studies involving 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole, a derivative of this compound, have demonstrated its potential as a corrosion inhibitor for mild steel in acidic environments. These studies highlight its effectiveness in providing significant protection and elucidate the adsorption mechanism of such compounds on metal surfaces (Attou et al., 2020).
Broad Spectrum Biological Activities
Compounds based on 1,3,4-thiadiazole, including those derived from this compound, exhibit a broad range of biological activities. These include anticonvulsant, anti-inflammatory, antidepressant, analgesic, anxiolytic effects, and activities against various diseases like cancer, tuberculosis, and leishmaniasis. Their molecular targets include enzymes like carbonic anhydrase, cyclooxygenase, and phosphodiesterases (Matysiak, 2015).
Safety and Hazards
将来の方向性
The 1,3,4-thiadiazole nucleus, which is present in 5-Bromo-1,3,4-thiadiazole-2-carbonitrile, is a topic of ongoing research due to its presence in a variety of natural products and medicinal agents . Future research will likely continue to explore the structural modifications on different thiadiazole derivatives for various pharmacological activities .
作用機序
Target of Action
It’s known that bromine-containing compounds often interact with various biological targets, influencing their function .
Mode of Action
Bromine atoms in similar compounds have been shown to improve the electrical deficiency of the molecules, increasing their reactivity in aromatic nucleophilic substitution reactions .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, leading to a range of biological activities .
Pharmacokinetics
Its molecular weight (19002) suggests that it may have favorable absorption and distribution characteristics .
Result of Action
Bromine-containing compounds are often associated with a variety of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets. For 5-Bromo-1,3,4-thiadiazole-2-carbonitrile, it’s known that it’s stored at a temperature of 4°C , suggesting that it may be sensitive to temperature changes.
生化学分析
Biochemical Properties
5-Bromo-1,3,4-thiadiazole-2-carbonitrile plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to participate in aromatic nucleophilic substitution reactions, palladium-catalyzed cross-coupling, and direct C-H arylation . These interactions are facilitated by the compound’s electron-accepting properties, which enhance its reactivity. The bromine atom in this compound improves its electrophilicity, making it more reactive towards nucleophiles .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has demonstrated cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . These effects are likely due to its ability to interfere with key cellular processes, leading to cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and alter gene expression. The compound’s bromine atom enhances its binding interactions with key amino acid residues in proteins, facilitating hydrophobic interactions . This binding can lead to the inhibition of enzyme activity or the activation of signaling pathways, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its biochemical applications. In laboratory settings, the compound has been found to be stable under specific conditions, such as storage at 4°C Studies have shown that the compound can maintain its cytotoxic effects over extended periods, indicating its potential for long-term applications in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity. For example, in studies involving cancer cell lines, the compound showed potent anti-cancer activities at specific concentrations . The threshold for toxic effects needs to be carefully determined to avoid adverse outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its electron-accepting properties facilitate its participation in metabolic reactions, affecting metabolic flux and metabolite levels . The compound’s interactions with enzymes can lead to changes in metabolic pathways, influencing cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions determine the compound’s bioavailability and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall biochemical effects.
特性
IUPAC Name |
5-bromo-1,3,4-thiadiazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3BrN3S/c4-3-7-6-2(1-5)8-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQMOCBYXIIUPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=NN=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916889-37-7 | |
| Record name | 5-bromo-1,3,4-thiadiazole-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[6-(Acetyloxy)-4-oxo-4H-chromen-3-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1394475.png)
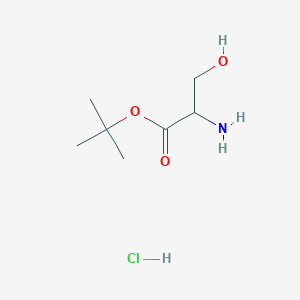
![Sodium 3-((4'-amino-3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)amino)propane-1-sulfonate](/img/structure/B1394479.png)
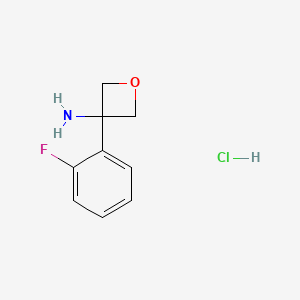
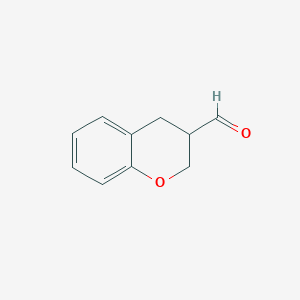

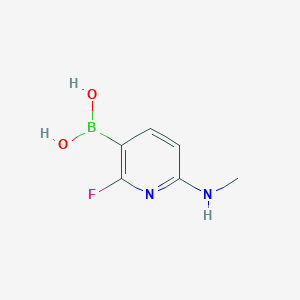

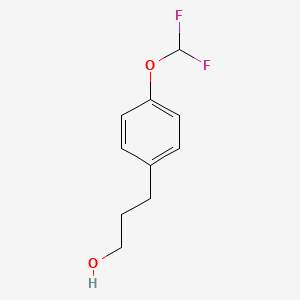
![tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1394492.png)


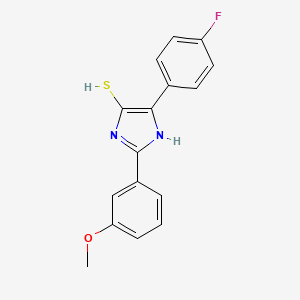
![Tert-butyl 2-(3-methylphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1394497.png)
